N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide
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Overview
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For example, vibrational spectroscopy, UV-VIS, HOMO-LUMO energies, and MEP analysis can be used .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, they can be synthesized by naturally occurring furanone compounds .Scientific Research Applications
Synthesis and Characterization
- Benzofuran derivatives have been synthesized and characterized, with a focus on their potential as imaging agents for CNS D-2 dopamine receptors. The specific binding and in vivo biodistribution studies suggest these compounds, including benzofuran analogs like IBF, demonstrate potential for CNS imaging applications (Murphy et al., 1990).
Biochemical Applications
- Novel benzofuran compounds have been evaluated for their binding affinity to estrogen receptors, highlighting the diverse biological activities and potential therapeutic applications of these compounds (Halabalaki et al., 2000).
- The study on the synthesis and biological evaluation of dihydrobenzofuran lignans as potential antitumor agents has opened up new avenues for cancer therapy. These compounds, particularly those inhibiting tubulin polymerization, show promise as antimitotic and potential antitumor agents (Pieters et al., 1999).
Antimicrobial Activity
- Aryl (5-substituted benzofuran-2-yl) carbamate derivatives have been synthesized and tested for antimicrobial activity against various bacteria and fungi. These studies contribute to the development of new antimicrobial agents based on benzofuran derivatives (Budhwani et al., 2017).
Anticancer and Enzyme Inhibition
- Benzofuran derivatives targeting VEGFR-2 tyrosine kinase have been synthesized and evaluated for their anticancer activity. These compounds, especially those with significant anti-VEGFR-2 activity, offer insights into the design of new anticancer therapies (Abdelhafez et al., 2014).
Novel Synthetic Pathways
- The discovery of new synthetic pathways for benzofuran derivatives, including unexpected side products with potential biological activity, underscores the complexity and potential of chemical synthesis in discovering new compounds with varied applications (Straniero et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOHVEJKAPRCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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